Etomoxiryl-CoA

CPT1 inhibition irreversible covalent binding C75-CoA

Etomoxiryl-CoA is the active CoA conjugate that irreversibly inhibits both CPT1A and CPT1B with equal nanomolar potency, ensuring complete fatty acid oxidation blockade across tissues. Unlike reversible or isozyme-selective analogs, its covalent suicide-substrate mechanism sustains inhibition post-washout—essential for metabolic memory studies. DNP-labeled versions enable direct CPT1 quantification. Procure this definitive research tool for unambiguous pan-CPT1 suppression.

Molecular Formula C36H53ClN7O19P3S
Molecular Weight 1048.3 g/mol
CAS No. 124122-91-4
Cat. No. B039516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtomoxiryl-CoA
CAS124122-91-4
Synonymscoenzyme A, etomoxiryl-
etomoxir-CoA
etomoxiryl-CoA
etomoxiryl-coenzyme A
Molecular FormulaC36H53ClN7O19P3S
Molecular Weight1048.3 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O
InChIInChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1
InChIKeyPHKBJONFUQOLOD-GRQKGNIFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etomoxiryl-CoA (CAS 124122-91-4): Definition, Class, and Core Biological Function


Etomoxiryl-CoA is the active, coenzyme A‑conjugated metabolite of the pro‑drug etomoxir [1]. It is a long‑chain fatty acyl‑CoA analog that functions as a potent, covalent, and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate‑limiting enzyme for mitochondrial long‑chain fatty acid oxidation [2]. Structurally, it contains a 2‑oxirane‑2‑carbothioate moiety linked to the 6‑(4‑chlorophenoxy)hexyl side chain of etomoxir, enabling suicide‑substrate inactivation of CPT1 upon ring opening [3].

Why Etomoxiryl-CoA (CAS 124122-91-4) Cannot Be Replaced by Other CPT1 Inhibitors or Fatty Acyl‑CoA Analogs


Generic substitution of Etomoxiryl-CoA with other CPT1 inhibitors or fatty acyl‑CoA analogs fails due to its unique combination of covalent, irreversible binding, lack of isozyme selectivity, and distinct off‑target profile. Unlike reversible inhibitors (e.g., malonyl‑CoA or C75‑CoA), Etomoxiryl-CoA permanently inactivates CPT1 via covalent modification of the catalytic site [1]. Furthermore, while many analogs exhibit marked isozyme selectivity (e.g., 30‑ to 100‑fold differences in sensitivity to malonyl‑CoA between CPT1A and CPT1B [2]), Etomoxiryl-CoA inhibits both CPT1A and CPT1B with comparable nanomolar potency, making it the inhibitor of choice for pan‑CPT1 blockade [3]. Additionally, at higher concentrations, Etomoxiryl-CoA inhibits other carnitine acyltransferases and the adenine nucleotide translocator—off‑target activities that are not observed with all analogs and can be critical for specific research applications [4].

Quantitative Differentiation of Etomoxiryl-CoA (CAS 124122-91-4) from Structural and Pharmacological Analogs


Irreversible Covalent Inactivation vs. Reversible Inhibition of CPT1 by C75‑CoA

Etomoxiryl-CoA acts as a suicide substrate, forming a covalent adduct with the CPT1 active site, leading to irreversible inactivation [1]. In contrast, C75‑CoA is a potent but reversible competitive inhibitor that binds tightly yet non‑covalently [2]. This mechanistic difference is critical for experiments requiring permanent enzyme blockade versus those where reversible inhibition is desired.

CPT1 inhibition irreversible covalent binding C75-CoA

Pan‑Isozyme Inhibition vs. Isozyme‑Selective Blockade by Malonyl‑CoA

Etomoxiryl-CoA inhibits both CPT1A (liver isoform) and CPT1B (muscle isoform) with similar low‑nanomolar IC50 values, lacking significant isozyme selectivity [1]. In stark contrast, the endogenous inhibitor malonyl‑CoA displays 30‑ to 100‑fold greater potency toward CPT1B than CPT1A [2]. This makes Etomoxiryl-CoA the preferred tool for studies requiring simultaneous blockade of both major CPT1 isoforms.

CPT1 isozyme selectivity pan-CPT1 inhibition malonyl-CoA

Inhibition of Microsomal Carnitine Acyltransferase: Etomoxiryl‑CoA vs. Malonyl‑CoA

Etomoxiryl-CoA potently inhibits the medium‑chain/long‑chain carnitine acyltransferase associated with rat liver microsomes, with an IC50 of 0.6 µM [1]. This activity is distinct from its CPT1 inhibition and is approximately 9‑fold more potent than the inhibition by malonyl‑CoA (IC50 = 5.3 µM) in the same system [1]. This off‑target profile can be exploited or controlled for depending on the experimental objective.

microsomal carnitine acyltransferase COT inhibition off-target activity

Covalent Labeling of CPT1 Subunits: Etomoxiryl‑CoA Enables Affinity Tagging

The dinitrophenyl (DNP) derivative of Etomoxiryl‑CoA (DNP‑Et‑CoA) covalently labels the 90 kDa subunit of liver CPT1 and the 86 kDa subunit of muscle CPT1, allowing immunodetection with anti‑DNP antibodies [1]. This covalent labeling is not observed with reversible inhibitors and provides a unique tool for quantifying CPT1 protein levels and for Western blot analysis [2].

covalent labeling CPT1 subunit identification affinity probe

Potency vs. Other CPT1 Inhibitors: Etomoxiryl‑CoA vs. Perhexiline

Etomoxiryl‑CoA inhibits CPT1 with nanomolar potency (IC50 ≈ 5‑250 nM depending on isoform and species [1]). In contrast, perhexiline maleate, another CPT1 inhibitor, exhibits micromolar potency (IC50 = 77 µM for rat heart CPT1, 148 µM for rat liver CPT1 ). This represents an approximately 100‑ to 30,000‑fold greater potency for Etomoxiryl‑CoA, making it the far more potent choice for in vitro enzymology and cell‑based assays.

CPT1 inhibition potency perhexiline IC50 comparison

Off‑Target Inhibition of Carnitine Acetyltransferases: Etomoxiryl‑CoA vs. ST1326

At low micromolar concentrations, Etomoxiryl‑CoA inhibits both short‑ and long‑chain carnitine acyltransferases, including carnitine acetyltransferase (CrAT) and peroxisomal carnitine octanoyltransferase (COT) [1]. In contrast, the aminocarnitine derivative ST1326 is reported to be a more selective CPT1 inhibitor with reduced activity against these off‑target carnitine acyltransferases [2]. Therefore, when a cleaner CPT1‑specific inhibition is required, ST1326 may be preferred, whereas Etomoxiryl‑CoA is advantageous for broad‑spectrum acyltransferase inhibition.

off-target effects carnitine acetyltransferase ST1326

High‑Value Research and Industrial Applications of Etomoxiryl‑CoA (CAS 124122-91-4) Based on Evidence‑Driven Differentiation


Pan‑CPT1 Inhibition in Studies of Fatty Acid Oxidation‑Dependent Cancers

Etomoxiryl‑CoA is the inhibitor of choice for in vitro and in vivo studies requiring simultaneous and equipotent blockade of both CPT1A and CPT1B. Its lack of isozyme selectivity [1] ensures that fatty acid oxidation is suppressed in liver, muscle, and tumor tissues alike, making it ideal for cancer metabolism research where tumors often rely on FAO for survival and proliferation [2].

Irreversible CPT1 Inactivation for Long‑Term Metabolic Reprogramming Experiments

When experimental protocols demand sustained CPT1 inhibition without continuous compound exposure (e.g., washout experiments or long‑term cell culture), the irreversible covalent binding of Etomoxiryl‑CoA provides a distinct advantage over reversible inhibitors like C75‑CoA or malonyl‑CoA [3]. This property is particularly valuable in studies of metabolic memory and epigenetic regulation linked to fatty acid oxidation.

Affinity Labeling and Quantification of CPT1 Protein in Subcellular Fractions

The availability of DNP‑labeled Etomoxiryl‑CoA enables covalent tagging of CPT1 subunits in intact mitochondria and microsomes, followed by immunodetection [4]. This application is critical for researchers quantifying CPT1 expression across tissues, disease states, or treatment conditions, and cannot be achieved with reversible inhibitors.

Dual Inhibition of Mitochondrial and Microsomal Carnitine Acyltransferases

In experimental systems where both mitochondrial CPT1 and microsomal carnitine acyltransferase activity must be suppressed, Etomoxiryl‑CoA offers a single‑compound solution due to its potent inhibition of both enzymes (IC50 = 0.6 µM for microsomal activity [5]). This avoids the need for multiple inhibitors and simplifies experimental design in studies of integrated cellular lipid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etomoxiryl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.